![molecular formula C14H22O5 B13495505 1',4'-Dimethyldispiro[oxane-4,2'-[3,6,7]trioxabicyclo[2.2.1]heptane-5',4''-oxane]](/img/structure/B13495505.png)
1',4'-Dimethyldispiro[oxane-4,2'-[3,6,7]trioxabicyclo[2.2.1]heptane-5',4''-oxane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’,4’-Dimethyldispiro[oxane-4,2’-[3,6,7]trioxabicyclo[221]heptane-5’,4’'-oxane] is a complex organic compound characterized by its unique dispiro structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1’,4’-Dimethyldispiro[oxane-4,2’-[3,6,7]trioxabicyclo[2.2.1]heptane-5’,4’'-oxane] typically involves a multi-step process. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic compounds . This reaction is known for its efficiency in forming the bicyclic structure central to the compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial methods are often proprietary and tailored to the production scale.
化学反应分析
Types of Reactions: 1’,4’-Dimethyldispiro[oxane-4,2’-[3,6,7]trioxabicyclo[2.2.1]heptane-5’,4’'-oxane] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
科学研究应用
1’,4’-Dimethyldispiro[oxane-4,2’-[3,6,7]trioxabicyclo[2.2.1]heptane-5’,4’'-oxane] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism by which 1’,4’-Dimethyldispiro[oxane-4,2’-[3,6,7]trioxabicyclo[2.2.1]heptane-5’,4’'-oxane] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but lacks the dispiro configuration.
1,4-Dioxane: Another cyclic ether with different chemical properties.
Uniqueness: 1’,4’-Dimethyldispiro[oxane-4,2’-[3,6,7]trioxabicyclo[2.2.1]heptane-5’,4’'-oxane] is unique due to its dispiro structure, which imparts stability and specific reactivity patterns not found in simpler cyclic ethers.
属性
分子式 |
C14H22O5 |
|---|---|
分子量 |
270.32 g/mol |
InChI |
InChI=1S/C14H22O5/c1-11-13(3-7-15-8-4-13)19-12(2,17-11)14(18-11)5-9-16-10-6-14/h3-10H2,1-2H3 |
InChI 键 |
LWAPVEQFSXSCOY-UHFFFAOYSA-N |
规范 SMILES |
CC12C3(CCOCC3)OC(O1)(C4(O2)CCOCC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid](/img/structure/B13495453.png)
![Methyl[(3-methylidenecyclobutyl)methyl]amine](/img/structure/B13495460.png)

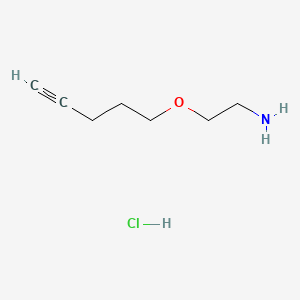

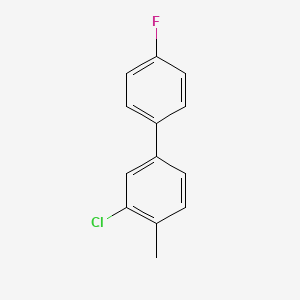
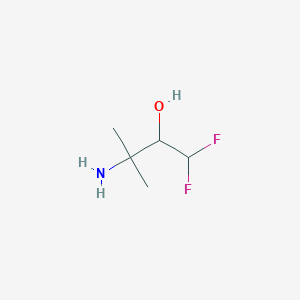
![(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B13495483.png)
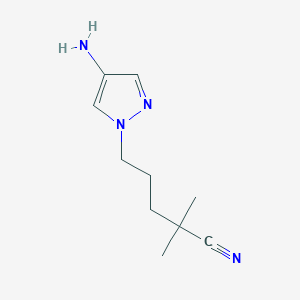
![tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate](/img/structure/B13495496.png)
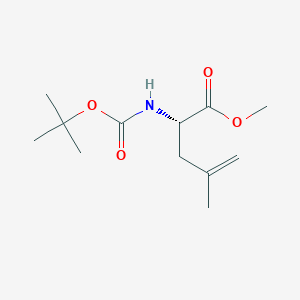
![Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495516.png)

